REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[S].[S-2:16].[Na+].[Na+].[SH2:19]>O.C(O)C>[CH2:7]([O:6][Si:5]([CH2:4][CH2:3][CH2:2][S:16][S:19][CH2:2][CH2:3][CH2:4][Si:5]([O:6][CH2:7][CH3:8])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11])[CH3:8] |f:2.3.4,^3:14|
|
Name
|
|
Quantity
|
13.85 kg
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
polysulfane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
129 L
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
129 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The temperature of the reactor contents rises to 82° C. on account of the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)O[Si](OCC)(OCC)CCCSSCCC[Si](OCC)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |